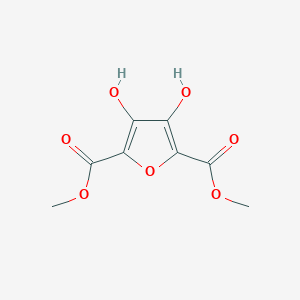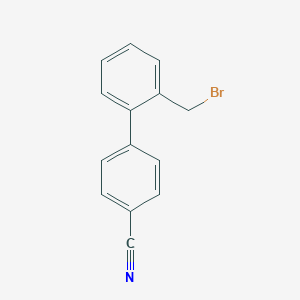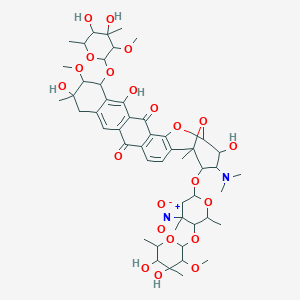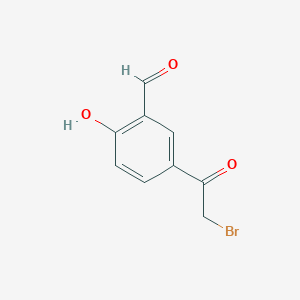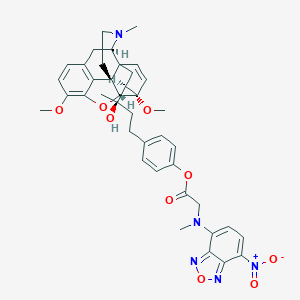
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate, also known as NBS-242, is a synthetic opioid compound that has been developed for its potential analgesic properties. This compound is structurally similar to other opioids, such as morphine and fentanyl, but has been modified to reduce its addictive properties and potential for abuse.
Mécanisme D'action
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate acts on the same receptors in the brain and spinal cord as other opioids, such as the mu-opioid receptor. However, it has been shown to have a unique binding profile, which may contribute to its reduced potential for abuse and addiction. 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate also has a longer duration of action compared to morphine, which may make it more effective at treating chronic pain.
Effets Biochimiques Et Physiologiques
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. However, these effects are generally less pronounced compared to other opioids, which may be due to its unique binding profile and longer duration of action.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate in lab experiments is its potency and effectiveness at reducing pain. Additionally, its reduced potential for abuse and addiction may make it a safer alternative to other opioids. However, one limitation is the complexity of its synthesis, which may make it more difficult and expensive to produce compared to other compounds.
Orientations Futures
There are several potential future directions for research on 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate. One area of interest is the development of new pain medications based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Finally, research on the safety and efficacy of 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate in humans is needed before it can be considered for clinical use.
Méthodes De Synthèse
The synthesis of 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate involves several steps, including the conversion of thebaine, a naturally occurring opioid alkaloid, into northebaine, which is then modified to produce the final compound. The process involves the use of various reagents and solvents, and careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been the subject of extensive scientific research, with studies investigating its potential as an analgesic agent. Preclinical studies have shown that 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate is effective at reducing pain in animal models, with a potency similar to that of morphine. Additionally, 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive candidate for the development of new pain medications.
Propriétés
Numéro CAS |
140164-88-1 |
|---|---|
Nom du produit |
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate |
Formule moléculaire |
C40H43N5O9 |
Poids moléculaire |
737.8 g/mol |
Nom IUPAC |
[4-[(3R)-3-[(2S,6R,14R,15S,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3-hydroxybutyl]phenyl] 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetate |
InChI |
InChI=1S/C40H43N5O9/c1-37(47,15-14-23-6-9-25(10-7-23)52-31(46)22-44(3)26-11-12-27(45(48)49)34-33(26)41-54-42-34)29-21-38-16-17-40(29,51-5)36-39(38)18-19-43(2)30(38)20-24-8-13-28(50-4)35(53-36)32(24)39/h6-13,16-17,29-30,36,47H,14-15,18-22H2,1-5H3/t29-,30-,36-,37-,38?,39+,40+/m1/s1 |
Clé InChI |
UYAYTHJGIAPKNN-RBSBUORBSA-N |
SMILES isomérique |
C[C@@](CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])([C@H]4CC56C=C[C@]4([C@H]7[C@@]58CCN([C@@H]6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
SMILES |
CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
SMILES canonique |
CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
Synonymes |
7 alpha-((1R)-1-hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine NBD-sarcosinate ASM 5-10 ASM-5-10 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



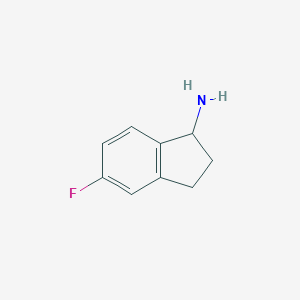
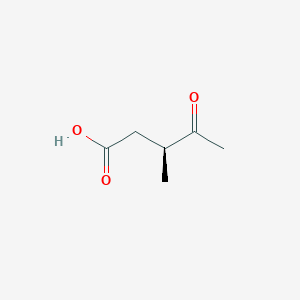
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
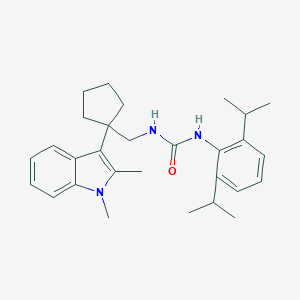
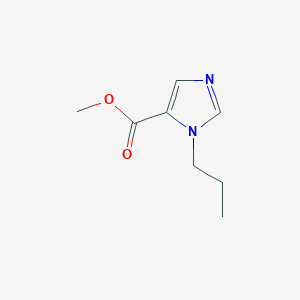
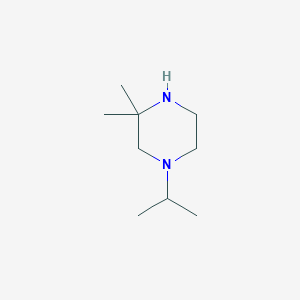
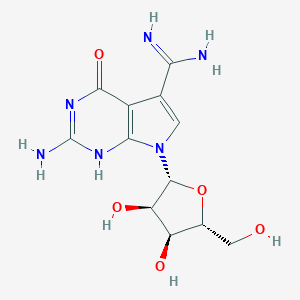
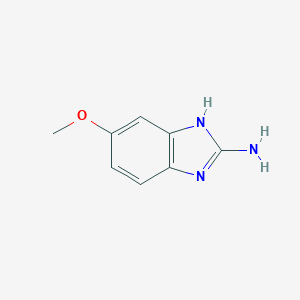
![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
